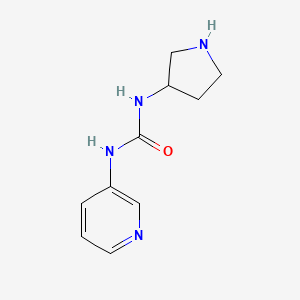

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea

Description

Properties

IUPAC Name |

1-pyridin-3-yl-3-pyrrolidin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c15-10(14-9-3-5-12-7-9)13-8-2-1-4-11-6-8/h1-2,4,6,9,12H,3,5,7H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVBZBHRDICIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea is structurally significant because it combines a pyridine ring with a pyrrolidine moiety, which are common in many bioactive compounds. This structural arrangement allows for interactions with various biological targets, making it a candidate for drug development.

Potential Pharmacological Properties

Research has indicated that derivatives of this compound may act as agonists for G-protein coupled receptors (GPCRs), which play crucial roles in metabolic regulation and energy homeostasis. The compound's ability to influence these receptors suggests potential applications in treating metabolic disorders, such as obesity and diabetes .

Enzyme Inhibition

The urea functional group present in 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea is similar to known enzyme inhibitors, prompting investigations into its potential as an enzyme inhibitor. Studies have explored its interactions with various enzymes, including proteases and kinases, although specific literature on its efficacy remains limited .

Molecular Docking Studies

Molecular docking studies have been conducted to identify key residues in target receptors that interact with this compound. These studies provide insights into the mechanism of action and suggest pathways for drug development aimed at specific metabolic pathways .

Drug Discovery

The compound's unique scaffold makes it a valuable candidate in the drug discovery process. Researchers are exploring synthetic routes to develop more potent analogs that could enhance bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea derivatives. For example, research has shown that certain derivatives exhibit significant activity against specific cancer cell lines, suggesting their potential use as anticancer agents . Other studies have indicated possible applications in treating viral infections, such as Hepatitis C .

Chemical Reactions Analysis

Hydrolysis of the Urea Linkage

The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea, this reaction typically produces pyridin-3-ylamine and pyrrolidin-3-ylamine as intermediates:

Key Observations :

-

Acidic hydrolysis (e.g., HCl, 80°C) proceeds faster than basic hydrolysis (e.g., NaOH, 60°C).

-

The reaction is reversible under controlled pH, enabling re-formation of urea derivatives.

Alkylation and Acylation Reactions

The secondary amine in the pyrrolidine ring acts as a nucleophile, participating in alkylation and acylation reactions.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) yields N-alkylated products:

Conditions :

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Temperature: 25–50°C.

-

Yield: ~70–85% for primary alkyl halides.

Acylation

Acetyl chloride or acetic anhydride reacts with the pyrrolidine amine to form amides:

Key Data :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Acetyl chloride | DCM | 0°C | 65% |

| Acetic anhydride | THF | 25°C | 78% |

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under strong acidic or oxidative conditions. For example, reaction with HNO produces γ-aminobutyric acid (GABA) analogs:

Mechanistic Insights :

-

Protonation of the pyrrolidine nitrogen weakens the C–N bond, facilitating ring cleavage .

-

Oxidative ring-opening (e.g., with HO) generates carbonyl-containing products .

Electrophilic Substitution on the Pyridine Ring

The pyridine moiety participates in electrophilic substitution, though the urea group directs reactivity.

Nitration

Reaction with HNO/HSO introduces nitro groups at the meta position relative to the urea linkage:

Yield : 55–60% under ice-cooled conditions.

Sulfonation

Sulfuric acid at 100°C produces sulfonated derivatives, primarily at the para position.

Coordination Chemistry

The pyridine nitrogen and urea oxygen serve as ligands in metal complexes. For example:

Key Findings :

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Hydrolysis | HCl (2M), 80°C | Pyridin-3-ylamine + Pyrrolidin-3-ylamine | 90% |

| Alkylation | CHI, KCO, THF | N-Methylpyrrolidine derivative | 78% |

| Acylation | Acetic anhydride, THF | N-Acetylpyrrolidine derivative | 82% |

| Nitration | HNO/HSO, 0°C | 5-Nitro-pyridin-3-yl derivative | 58% |

Mechanistic Considerations

-

Urea Stability : The urea group’s resonance stabilization reduces reactivity toward nucleophiles but enhances acidity (pKa ~8.5).

-

Steric Effects : The pyrrolidine ring’s puckered conformation influences reaction rates in alkylation/acylation .

-

Electronic Effects : The pyridine ring’s electron-withdrawing nature directs electrophilic substitution to specific positions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The following pyridin-3-yl-pyrrolidine derivatives are structurally related but differ in substituents, linker groups, or functional moieties:

Table 1: Structural Comparison of Pyridin-3-yl-Pyrrolidine Derivatives

Key Observations :

- Substituents : The tert-butyl-proline group in 13a and 13b enhances steric bulk and hydrophobicity compared to the unsubstituted pyrrolidine in the target compound .

- Functional Moieties : Derivatives like 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid () introduce ionizable carboxylic acid groups, significantly altering solubility and reactivity .

Key Findings :

- Amide-linked analogs (13a , 13b ) are synthesized via coupling reactions with moderate-to-high yields, while urea-linked compounds may require alternative reagents (e.g., carbodiimides) .

- Purification methods (e.g., flash chromatography with MeOH/EtOAC gradients) are standardized for pyridin-3-yl derivatives, ensuring reproducibility .

Physicochemical Properties

- Acid-Base Behavior : Carboxylic acid derivatives () exhibit pH-dependent solubility, whereas urea-linked compounds may remain neutral under physiological conditions .

- Stability : Piperidine and piperazine derivatives (–9) show enhanced metabolic stability compared to pyrrolidine-based compounds due to reduced ring strain .

Research Implications

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea’s urea linker distinguishes it from amide- or ester-linked analogs, offering unique hydrogen-bonding interactions for target binding. However, its synthetic accessibility and stability relative to 13a /13b or piperazine derivatives (–9) require further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.